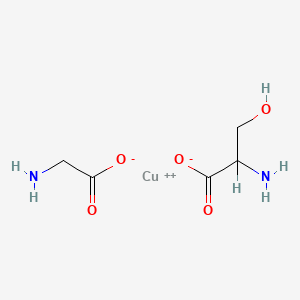

Copper(II)-glycyl-L-serine

描述

属性

IUPAC Name |

copper;2-aminoacetate;2-amino-3-hydroxypropanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H7NO3.C2H5NO2.Cu/c4-2(1-5)3(6)7;3-1-2(4)5;/h2,5H,1,4H2,(H,6,7);1,3H2,(H,4,5);/q;;+2/p-2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MVWIRMKAMAPJCM-UHFFFAOYSA-L | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(C(=O)[O-])N)O.C(C(=O)[O-])N.[Cu+2] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H10CuN2O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30955438 | |

| Record name | Copper(2+) aminoacetate 2-amino-3-hydroxypropanoate (1/1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30955438 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

241.69 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

33849-10-4 | |

| Record name | Glycylserine copper(II) complex | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0033849104 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Copper(2+) aminoacetate 2-amino-3-hydroxypropanoate (1/1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30955438 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for Copper Ii Glycyl L Serine and Precursors

Peptide Synthesis Approaches for Glycyl-L-Serine

The formation of the peptide bond between glycine (B1666218) and L-serine is the foundational step in producing the ligand for the target complex. This can be achieved through two primary strategies: Solid-Phase Peptide Synthesis (SPPS) and traditional solution-phase pathways.

Solid-Phase Peptide Synthesis (SPPS) Techniques

Solid-Phase Peptide Synthesis (SPPS) is a widely adopted method for creating peptides, including Glycyl-L-Serine, due to its simplicity and efficiency. researchgate.net The core principle involves covalently attaching an amino acid to an insoluble polymer resin and sequentially adding subsequent amino acids. acs.org This approach simplifies the purification process, as excess reagents and by-products are removed by simple filtration and washing, eliminating the need for recrystallization of intermediates. researchgate.netacs.org

The synthesis of Glycyl-L-Serine via SPPS would typically commence with the attachment of the C-terminal amino acid, L-serine, to a suitable resin. A common choice is a chloromethylated copolymer of styrene (B11656) and divinylbenzene. acs.org To prevent unwanted side reactions, the reactive functional groups of the amino acids are temporarily blocked with protecting groups. The N-terminus of the amino acid is commonly protected by a base-labile Fluorenylmethyloxycarbonyl (Fmoc) group or an acid-labile tert-butyloxycarbonyl (Boc) group. evitachem.combibliomed.org The hydroxyl group of the L-serine side chain also requires protection, often with a tert-butyl group, to prevent side reactions. vulcanchem.com

The synthesis cycle involves:

Attachment : The first protected amino acid (e.g., Fmoc-L-Ser(tBu)-OH) is anchored to the solid support.

Deprotection : The N-terminal protecting group (Fmoc) is removed, typically with a base like piperidine, to expose a free primary amino group. The completeness of this step can be monitored using tests like the ninhydrin (B49086) test, which produces a dark blue color in the presence of primary amines. csic.es

Coupling : The next protected amino acid (Fmoc-Gly-OH) is activated and coupled to the free amino group of the resin-bound serine.

Cleavage : Once the dipeptide is assembled, it is cleaved from the resin support, and all protecting groups are removed, usually in a single step with a strong acid like trifluoroacetic acid (TFA). tandfonline.com

This iterative process allows for the controlled and efficient assembly of the Glycyl-L-Serine dipeptide.

Solution-Phase Synthetic Pathways

Prior to the widespread adoption of SPPS, peptides were synthesized exclusively in solution. Solution-phase synthesis involves carrying out all reactions in a homogeneous liquid medium. While often more labor-intensive due to the need for purification after each step, it remains a valuable technique, particularly for large-scale synthesis. bibliomed.orgresearchgate.net

In a typical solution-phase synthesis of Glycyl-L-Serine, the amino group of glycine would be protected (e.g., with a carbobenzoxy group), and the carboxylic acid group of L-serine would be protected (e.g., as a methyl or benzyl (B1604629) ester). bibliomed.org The protected glycine is then activated, often using a coupling reagent like a carbodiimide, to facilitate the formation of the peptide bond with the protected serine. evitachem.com After the coupling reaction, the product is isolated and purified. Finally, a deprotection step is performed to remove the protecting groups, yielding the final Glycyl-L-Serine dipeptide. During these steps, side reactions such as racemization can occur, particularly if the reaction conditions are not carefully controlled. bibliomed.org

Complexation Strategies for Copper(II)-Glycyl-L-Serine

Once the Glycyl-L-Serine dipeptide is obtained, it is reacted with a Copper(II) salt to form the desired coordination complex.

Aqueous Solution Methods for Complex Formation

The most common method for forming the this compound complex is through direct reaction in an aqueous solution. tandfonline.com Studies have shown that when mixed in solution, the dipeptide acts as a tridentate ligand, coordinating with the Cu(II) ion through the amino terminal (NH2), the deprotonated amide nitrogen (N-), and a carboxylate oxygen atom (COO-). tandfonline.com This coordination results in the formation of stable five-membered chelate rings. tandfonline.com The resulting complex in an aqueous environment is typically a square-planar species, [CuII(LH−1)H2O], where the fourth coordination site on the copper ion is occupied by a water molecule. tandfonline.com

Potentiometric titrations are a key technique used to study the formation and stability of these complexes in solution. asianpubs.org By monitoring the pH of a solution containing the dipeptide and Cu(II) ions as a titrant (like NaOH) is added, researchers can determine the stability constants and the distribution of different complex species as a function of pH. asianpubs.orgcu.edu.eg

Table 1: Coordination Details of Cu(II)-Glycyl-L-Serine in Aqueous Solution

| Feature | Description | Reference |

|---|---|---|

| Ligand Type | Tridentate | tandfonline.com |

| Coordinating Atoms | Amino Nitrogen (NH2), Deprotonated Amide Nitrogen (N-), Carboxylate Oxygen (COO-) | tandfonline.com |

| Complex Species | [CuII(LH−1)H2O] | tandfonline.com |

| Geometry | Square-planar | tandfonline.com |

| Chelate Rings | Five-membered rings are formed. | tandfonline.com |

Mechanochemical Synthesis Approaches

Mechanochemical synthesis, which involves inducing reactions in the solid state through mechanical force (e.g., grinding in a ball mill), presents a solvent-free or solvent-reduced alternative to solution-based methods. beilstein-journals.orgrsc.org This approach has been successfully applied to the synthesis of ternary copper(II) coordination compounds involving amino acids like L-serine. mdpi.commdpi.com

For the synthesis of this compound, this would involve milling a solid mixture of the Glycyl-L-Serine dipeptide with a suitable Copper(II) salt, such as copper(II) sulfate (B86663) or copper(II) hydroxide. mdpi.commdpi.com In some cases, a small amount of liquid, such as water or methanol (B129727), is added in a technique known as liquid-assisted grinding (LAG) to facilitate the reaction. mdpi.com This method can be more efficient and environmentally friendly than traditional solution synthesis. rsc.orgmdpi.com

Table 2: Comparison of Synthetic Methodologies for Copper Complexes

| Method | Description | Advantages | Key Equipment | Reference |

|---|---|---|---|---|

| Aqueous Solution | Reactants are dissolved in water; complex forms upon mixing and pH adjustment. | Well-understood, allows for easy spectroscopic and potentiometric analysis. | pH meter, Spectrophotometer | tandfonline.comasianpubs.org |

| Mechanochemical | Solid reactants are ground together, inducing a chemical reaction. | Reduced or no solvent use, potentially faster reaction times, can produce different polymorphs. | Ball mill, Grinding jars | mdpi.commdpi.com |

Optimization of Reaction Conditions (e.g., pH, Molar Ratios, Solvents)

The successful synthesis of the this compound complex hinges on the careful control of several reaction parameters.

pH : The pH of the solution is a critical factor that governs the speciation of both the dipeptide ligand and the resulting copper complex. nih.gov The dipeptide's amino and carboxyl groups have different protonation states at different pH values, which affects their ability to coordinate with the copper ion. The deprotonation of the amide nitrogen, essential for the tridentate coordination, occurs under specific pH conditions, and studies of similar copper-peptide complexes show distinct species forming at different pH ranges. cu.edu.egnih.gov

Molar Ratios : The stoichiometry of the reactants, specifically the molar ratio of dipeptide to Cu(II) ions, influences the type of complex formed. Potentiometric studies often employ 1:1 and 1:2 molar ratios of metal to ligand to determine the stability constants of the resulting binary complexes. asianpubs.org

Solvents : In solution-based synthesis, the choice of solvent can be important. While water is most common for these biological ligands, other solvents like methanol have been used in the synthesis of related copper-amino acid complexes, sometimes leading to the crystallization of different solvates or polymorphs. mdpi.com

By optimizing these conditions, researchers can maximize the yield and purity of the target [CuII(Gly-L-Ser)H2O] complex.

Advanced Spectroscopic and Analytical Characterization Methodologies

Spectroscopic Techniques for Electronic and Structural Elucidation

Spectroscopic methods are indispensable for probing the electronic and geometric structure of metal complexes. By interacting with different forms of electromagnetic radiation, these techniques reveal information about electron transitions, vibrational modes, and the magnetic properties of the Copper(II)-glycyl-L-serine complex.

UV-Visible Spectroscopy for Electronic Transitions and Coordination Environment Analysis

UV-Visible (UV-Vis) spectroscopy is a fundamental technique used to study the electronic transitions within the this compound complex. The absorption of UV or visible light promotes electrons from lower energy d-orbitals to higher energy d-orbitals, resulting in characteristic absorption bands. The position (λmax) and intensity (molar absorptivity, ε) of these d-d transition bands are highly sensitive to the geometry and nature of the ligands coordinated to the Cu(II) ion. analis.com.mydocbrown.info

In aqueous solutions, the coordination of Copper(II) with glycyl-L-serine typically results in a broad absorption band in the visible region. For many Cu(II)-peptide complexes, d-d transitions are observed at wavelengths with molar absorptivity values in the range of 2–3 L·cm⁻¹·mol⁻¹. analis.com.my The specific λmax value can provide a good indication of the number and type of donor atoms in the equatorial plane of the copper ion. For instance, a λmax around 630-640 nm can suggest a coordination environment involving nitrogen and oxygen donors, which is common for amino acid and peptide complexes. nih.govnih.gov The formation of a square-planar geometry is often indicated by these spectral features. researchgate.net

Furthermore, UV-Vis spectroscopy can also reveal ligand-to-metal charge transfer (LMCT) bands, which typically appear at higher energies (lower wavelengths) than d-d transitions. nih.gov These bands, which can sometimes be observed in the 400-600 nm range for copper-peptide complexes, involve the transfer of an electron from a ligand-based orbital to a metal-based orbital. analis.com.my The presence and characteristics of these LMCT bands can offer additional insights into the electronic structure and the nature of the copper-ligand bond. nih.govnih.gov

Table 1: Representative UV-Visible Absorption Data for Cu(II) Complexes

| Complex Type | λmax (nm) | Assignment | Coordination Environment Indication |

| Cu(II)-Peptide (general) | ~630-640 | d-d transition | {NxOy} coordination, often square-planar |

| Cu(II)-Amino Acid (Asp) | 630 | d-d transition | {N2,Ox} chromophore |

| Cu(II)-Peptide (LMCT) | ~400-600 | LMCT | Strong ligand-to-metal electronic interaction |

Note: The exact λmax can vary depending on pH, solvent, and specific ligand structure.

Electron Paramagnetic Resonance (EPR) Spectroscopy for Cu(II) Paramagnetism and Geometry

Electron Paramagnetic Resonance (EPR), also known as Electron Spin Resonance (ESR), is a powerful technique for studying paramagnetic species like the d⁹ Cu(II) ion. marquette.edu It provides detailed information about the electronic environment and geometry of the copper center. mdpi.com The EPR spectrum of a Cu(II) complex is characterized by g-tensor and hyperfine coupling constant (A-tensor) values, which are sensitive to the symmetry of the ligand field around the copper ion. mdpi.com

For Cu(II)-glycyl-L-serine, a frozen solution EPR spectrum typically exhibits axial or nearly axial symmetry, characteristic of a square-planar or distorted square-pyramidal geometry. mdpi.com The spectrum is defined by two principal g-values, g∥ and g⊥, and the corresponding copper hyperfine coupling constants, A∥ and A⊥. The relationship g∥ > g⊥ > 2.0023 is indicative of an unpaired electron residing in the dx²-y² orbital, which is common for Cu(II) complexes with a square-planar or tetragonally distorted octahedral geometry. mdpi.com

The magnitude of the g∥ and A∥ values can be correlated with the nature of the coordinating ligands. For instance, an increase in the number of nitrogen donor atoms in the coordination sphere generally leads to a decrease in g∥ and an increase in A∥. nih.gov For a complex with a {N, O} donor set, typical EPR parameters might include a g∥ value around 2.2-2.3 and an A∥ value in the range of 180-200 x 10⁻⁴ cm⁻¹. nih.govnih.gov

In some cases, superhyperfine splitting can be observed, arising from the interaction of the unpaired electron with the nuclear spins of the ligand atoms, such as ¹⁴N. mdpi.comnih.gov The resolution of this splitting provides direct evidence for the involvement of nitrogen atoms in the coordination sphere. nih.gov

Table 2: Typical EPR Parameters for Cu(II) Complexes

| Parameter | Typical Value Range | Information Provided |

| g∥ | 2.2 - 2.4 | Covalency of the in-plane sigma bonds, geometry |

| g⊥ | 2.04 - 2.08 | Covalency of the in-plane pi bonds |

| A∥ (x 10⁻⁴ cm⁻¹) | 150 - 210 | Nature of donor atoms, distortion from planarity |

| AN (x 10⁻⁴ cm⁻¹) | 10 - 15 | Direct evidence of nitrogen coordination |

Note: Values are dependent on the specific ligand environment and experimental conditions.

Circular Dichroism (CD) Spectroscopy for Chirality and Conformational Studies

Circular Dichroism (CD) spectroscopy measures the differential absorption of left and right circularly polarized light by chiral molecules. htlbio.com Since L-serine is a chiral amino acid, the this compound complex is also chiral, making CD spectroscopy an excellent tool for its study. The visible region of the CD spectrum (Vis-CD) is particularly informative as it probes the d-d electronic transitions of the Cu(II) ion within the chiral ligand environment. qmul.ac.uk

The Vis-CD spectrum of a Cu(II)-peptide complex provides a sensitive fingerprint of the coordination geometry and the conformation of the peptide backbone upon metal binding. nih.gov Unlike UV-Vis absorption spectra which often show a single broad band, CD spectra can resolve the overlapping d-d transitions into individual bands of positive or negative sign. qmul.ac.uk This enhanced resolution allows for a more detailed analysis of the electronic structure and the stereochemistry of the complex. nih.gov

The specific pattern of positive and negative bands in the Vis-CD spectrum is highly dependent on the conformation of the chelate rings formed between the Cu(II) ion and the glycyl-L-serine ligand. qmul.ac.uk For example, the presence of a chiral amino acid residue can induce a particular conformational preference in the complex, which is reflected in the CD spectrum. qmul.ac.uk Comparisons with CD spectra of related Cu(II)-peptide complexes and with theoretical calculations can help in assigning the absolute configuration and dominant solution conformation of the this compound complex. nih.gov

Infrared (IR) and Raman Spectroscopy for Vibrational Modes and Binding Site Identification

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. nih.gov They are highly effective for identifying the specific functional groups of the glycyl-L-serine ligand that are involved in coordination with the Cu(II) ion. tandfonline.com

Upon complexation, the vibrational frequencies of the coordinating groups are altered. Key regions in the IR and Raman spectra to monitor include:

Amine (NH₂) and Amide (N⁻H) groups: The stretching and bending vibrations of the N-H bonds are sensitive to coordination. Deprotonation of the amide nitrogen and its subsequent coordination to Cu(II) leads to significant changes in the amide I (mainly C=O stretch) and amide II (N-H bend and C-N stretch) bands. tandfonline.com

Carboxylate (COO⁻) group: The coordination of the carboxylate group to the copper ion alters the frequencies of its symmetric (νs) and asymmetric (νas) stretching vibrations. The difference between these two frequencies (Δν = νas - νs) can provide information about the coordination mode of the carboxylate group (e.g., monodentate, bidentate). researchgate.net

Hydroxyl (OH) group: The involvement of the serine side-chain hydroxyl group in coordination can be inferred from shifts in the C-O and O-H stretching and bending vibrations. nih.gov

Linear-dichroic IR spectroscopy can be employed on oriented solid samples to gain further structural information. tandfonline.com Raman spectroscopy is particularly useful for studying aqueous solutions due to the weak Raman scattering of water. nih.gov

Table 3: Key Vibrational Bands for Monitoring Cu(II)-Glycyl-L-Serine Coordination

| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) (Free Ligand) | Expected Shift upon Coordination |

| Amine (NH₃⁺) | N-H stretch | ~3100-3000 | Shift and broadening |

| Amide | Amide I (C=O stretch) | ~1680-1640 | Shift to lower frequency |

| Amide | Amide II (N-H bend) | ~1550 | Shift upon deprotonation/coordination |

| Carboxylate (COO⁻) | Asymmetric stretch (νas) | ~1600-1550 | Shift in frequency |

| Carboxylate (COO⁻) | Symmetric stretch (νs) | ~1400 | Shift in frequency |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Solution Structure and Dynamics

Nuclear Magnetic Resonance (NMR) spectroscopy is a premier technique for determining the structure and dynamics of molecules in solution. acs.org However, its application to paramagnetic complexes like this compound is challenging. The paramagnetic Cu(II) center causes significant broadening and shifting of the NMR signals of nearby nuclei, often rendering them undetectable. nih.gov

Despite this challenge, NMR can still provide valuable information. The selective broadening of specific proton (¹H) or carbon (¹³C) resonances of the glycyl-L-serine ligand upon addition of Cu(II) can indicate which parts of the molecule are in close proximity to the copper ion. nih.gov This line-broadening effect can help identify the coordination sites. nih.gov

It is important to exercise caution when interpreting these results, as the observed line broadening may be influenced by the presence of minor species in rapid exchange with the major complex. nih.gov Therefore, NMR studies on Cu(II) complexes are often focused on identifying the binding sites rather than performing a detailed structural elucidation of the major species in solution. nih.gov Studies on diamagnetic analogues, such as Zn(II) or Pd(II) complexes of glycyl-L-serine, can sometimes be used as a proxy to gain insights into the ligand's conformation upon metal binding. capes.gov.br

Mass Spectrometry for Molecular Mass and Fragmentation Analysis

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of the this compound complex and to obtain structural information through fragmentation analysis. tandfonline.com

Electrospray ionization (ESI) is a soft ionization technique well-suited for analyzing non-volatile and thermally labile molecules like metal-peptide complexes. tandfonline.com ESI-MS can confirm the formation of the 1:1 complex by detecting an ion corresponding to the molecular weight of [Cu(glycyl-L-serine)]⁺ or related species. tandfonline.comacs.org

Tandem mass spectrometry (MS/MS) involves selecting a specific parent ion and subjecting it to fragmentation. The resulting fragment ions provide valuable information about the structure of the complex and the binding sites of the copper ion. tandfonline.com Fragmentation patterns can reveal the loss of neutral molecules (e.g., H₂O, CO₂) or the cleavage of specific bonds within the peptide ligand, helping to piece together the coordination sphere of the metal. acs.org However, it is noted that the conditions within the mass spectrometer, particularly during the electrospray process, can sometimes alter the complex, and care must be taken when relating the gas-phase data to the solution-state structure. researchgate.net

Electrospray Ionization Mass Spectrometry (ESI-MS)

Electrospray Ionization Mass Spectrometry (ESI-MS) is a powerful technique for the analysis of non-volatile and thermally labile molecules, such as metal-peptide complexes, by transferring ions from solution into the gas phase for mass analysis. In the study of this compound, ESI-MS serves to confirm the formation of the complex and determine its mass-to-charge ratio (m/z).

Typically, a solution of the complex is introduced into the ESI source, where a high voltage is applied, causing the solution to form a fine spray of charged droplets. As the solvent evaporates, the analyte molecules are left as gas-phase ions. For this compound, the expected protonated molecular ion would be [Cu(C₅H₈N₂O₄) + H]⁺. The technique is sensitive enough to detect various species that may exist in solution.

A significant consideration in the ESI-MS analysis of Cu(II) complexes is the potential for in-source reduction of the copper center from Cu(II) to Cu(I). acs.orgmdpi.com This phenomenon, where the charge state of the metal is altered during the ionization process, has been reported for various Cu(II)-peptide complexes. acs.orgmdpi.com The reduction can be influenced by the electrostatic potential in the ion source and is more likely when the Cu(II) ion is coordinated by fewer than three atoms. acs.org Consequently, spectra may show signals corresponding to both [Cu(II)(Peptide)]²⁺ and [Cu(I)(Peptide)]⁺ species, which must be carefully interpreted. mdpi.com For quantitative studies, this potential for redox changes can introduce significant discrepancies, as the stability of the complex is dependent on the oxidation state of the copper ion. acs.org

Table 1: Theoretical Mass-to-Charge (m/z) Values for Expected Ions of this compound in ESI-MS (Based on monoisotopic masses: C₅H₁₀N₂O₄ = 162.06 Da; Cu = 62.93 Da)

| Ion Species | Formula | Theoretical m/z |

| Glycyl-L-serine (Protonated) | [C₅H₁₀N₂O₄ + H]⁺ | 163.07 |

| Copper(I)-Complex | [⁶³Cu(I)(C₅H₉N₂O₄)]⁺ | 224.99 |

| Copper(II)-Complex (Protonated) | [⁶³Cu(II)(C₅H₈N₂O₄) + H]⁺ | 224.00 |

| Sodium Adduct of Complex | [⁶³Cu(II)(C₅H₈N₂O₄) + Na]⁺ | 246.98 |

Tandem Mass Spectrometry (MS/MS) for Ligand Fragmentation

Tandem Mass Spectrometry (MS/MS) is an essential tool for the structural elucidation of peptide complexes. This technique involves the selection of a specific parent ion (precursor ion) from an initial mass spectrum, followed by its fragmentation through collision-induced dissociation (CID), and subsequent analysis of the resulting fragment ions (product ions). researchgate.net

For the this compound complex, the parent ion, such as the protonated complex [Cu(Gly-Ser)+H]⁺, would be isolated in the mass spectrometer. This ion is then subjected to collisions with an inert gas (e.g., argon or nitrogen), which imparts sufficient internal energy to induce fragmentation. The resulting product ion spectrum provides information about the sequence of the peptide ligand and the location of the metal binding. researchgate.netsemanticscholar.org

The fragmentation of the peptide backbone typically occurs at the amide bonds, leading to the formation of characteristic b- and y-type ions. Analysis of the mass differences between these fragment ions allows for the confirmation of the amino acid sequence (glycine followed by serine). The presence of the copper ion can influence the fragmentation pathways, and the retention of the copper atom on specific fragments can help identify its binding sites within the peptide, such as the N-terminal amine, the amide nitrogen, and the carboxylate oxygen. ru.nl This method provides a high degree of confidence in identifying the ligand's structure within the complex. researchgate.net

Potentiometric Titrations for Protonation and Complex Formation Equilibria

Potentiometric titration is the benchmark method for determining the protonation constants of ligands and the stability constants of metal complexes in solution. cdnsciencepub.comnih.gov This technique involves monitoring the pH (or potential) of a solution containing the ligand, or the ligand and metal ion, as a function of the volume of a standard titrant (typically a strong base like NaOH) added. asianpubs.orgsebhau.edu.ly

For the this compound system, two main sets of titrations are performed under controlled conditions of temperature and ionic strength (e.g., 25 °C and 0.1 M NaCl or KNO₃). cdnsciencepub.comasianpubs.org

Ligand Protonation: A solution of glycyl-L-serine is titrated with NaOH to determine its protonation constants (log K). The dipeptide has two primary protonation sites: the carboxylic acid group (-COOH) and the N-terminal amino group (-NH₃⁺). The titration curve allows for the calculation of the pKa values for these groups. researchgate.net

Complex Formation: A solution containing both glycyl-L-serine and Copper(II) ions is titrated with NaOH. The deviation of this titration curve from the ligand-only curve indicates the formation of copper complexes, as protons are displaced from the ligand upon metal coordination. sebhau.edu.ly

By analyzing the titration data with specialized computer programs (such as SUPERQUAD or HYPERQUAD), a model of the species present in solution as a function of pH can be constructed. mdpi.com This analysis yields the stability constants (log β) for the various complex species formed, such as [CuL]⁺, [CuLH₋₁], and potentially others, where L represents the deprotonated dipeptide. iupac.orgacs.org These constants quantify the thermodynamic stability of the complexes in aqueous solution. nih.gov

Table 2: Representative Protonation and Complex Formation Constants (Values are illustrative and depend on specific experimental conditions such as temperature and ionic strength)

| Equilibrium | Log K / Log β | Description |

| H₂L⁺ ⇌ HL + H⁺ | ~3.1 | Protonation constant of the carboxyl group |

| HL ⇌ L⁻ + H⁺ | ~8.2 | Protonation constant of the amino group |

| Cu²⁺ + L⁻ ⇌ [CuL]⁺ | ~5.6 | Stability constant of the 1:1 complex |

| [CuL]⁺ ⇌ [CuLH₋₁] + H⁺ | ~-4.0 | Deprotonation constant of the peptide amide |

X-ray Diffraction (XRD) for Solid-State Crystal Structure Determination (as a methodology)

X-ray Diffraction (XRD) on single crystals is the definitive method for determining the precise three-dimensional atomic arrangement of a compound in the solid state. sci-hub.se This technique provides unambiguous information on bond lengths, bond angles, coordination geometry, and intermolecular interactions. researchgate.netnih.gov

The methodology for the structural determination of a complex like this compound involves several key steps:

Crystal Growth: The first and often most challenging step is to grow a single crystal of the complex of sufficient size and quality. This is typically achieved by slow evaporation of a solvent, vapor diffusion, or other crystallization techniques.

Data Collection: The single crystal is mounted on a goniometer in an X-ray diffractometer. sphinxsai.com It is then irradiated with a monochromatic X-ray beam (often from a Cu Kα source). sphinxsai.com As the crystal is rotated, the X-rays are diffracted by the electron clouds of the atoms in the crystal lattice, producing a unique diffraction pattern of spots of varying intensities.

Structure Solution and Refinement: The positions and intensities of the diffraction spots are used to determine the unit cell parameters and the space group of the crystal. sci-hub.se Computational methods are then employed to solve the "phase problem" and generate an initial electron density map of the molecule. sci-hub.se This map is used to build a model of the atomic structure, which is then refined against the experimental data to yield the final, precise coordinates of each atom. researchgate.net

For copper-dipeptide complexes, XRD studies typically reveal a square-planar or square-pyramidal coordination geometry around the Cu(II) ion. researchgate.nettandfonline.com The copper is often chelated by the N-terminal amino group, the deprotonated peptide amide nitrogen, and a carboxylate oxygen from one dipeptide molecule, with additional coordination sites being occupied by atoms from adjacent molecules or solvent molecules, sometimes leading to polymeric structures. researchgate.netnih.gov

Coordination Chemistry and Structural Aspects of Copper Ii Glycyl L Serine Complexes

Ligand Binding Sites and Coordination Modes of Glycyl-L-Serine

Glycyl-L-serine acts as a tridentate ligand, coordinating with the copper(II) ion through three main sites: the terminal amino group, the deprotonated amide nitrogen, and the terminal carboxylate group. tandfonline.comtandfonline.com This coordination mode leads to the formation of stable five-membered chelate rings. tandfonline.comtandfonline.com

A crucial feature in the coordination of dipeptides with copper(II) is the deprotonation and subsequent coordination of the amide nitrogen atom. tandfonline.comtandfonline.comlodz.pl The presence of the copper(II) ion facilitates the removal of the proton from the amide group (-CONH-), allowing the nitrogen atom to bind to the metal center. lodz.pl This interaction results in the formation of a strong Cu-N bond and the creation of a stable five-membered chelate ring, which significantly enhances the stability of the complex. tandfonline.comtandfonline.comlodz.pl Spectroscopic data, including Electron Paramagnetic Resonance (EPR), have confirmed the formation of these Cu-N bonds. tandfonline.com

Deprotonated Amide Nitrogen Coordination

Geometrical Preferences of Copper(II) in Dipeptide Complexes

The coordination of copper(II) with dipeptides like glycyl-L-serine typically results in specific geometric arrangements around the central metal ion, largely influenced by the electronic configuration of Cu(II) (d9) and the nature of the coordinating ligands.

The predominant geometry for copper(II) complexes with glycyl-L-serine is a distorted square-planar arrangement. tandfonline.comtandfonline.com In this configuration, the copper(II) ion is located at the center of a square, with the donor atoms from the glycyl-L-serine ligand occupying the four corners. tandfonline.comtandfonline.com This geometry is a common feature for many copper(II) complexes and is supported by various spectroscopic techniques, including UV-Vis and EPR spectroscopy. tandfonline.comresearchgate.net The distortion from a perfect square-planar geometry can be attributed to the constraints imposed by the chelate rings formed by the dipeptide ligand. tandfonline.com

Interactive Data Tables

Table 1: Coordination Details of Copper(II)-Glycyl-L-Serine Complex

| Feature | Description | Source |

| Ligand | Glycyl-L-Serine | tandfonline.comtandfonline.com |

| Metal Ion | Copper(II) | tandfonline.comtandfonline.com |

| Coordination Mode | Tridentate | tandfonline.comtandfonline.com |

| Binding Sites | Terminal Amino (-NH2), Deprotonated Amide (-N-), Carboxylate (-COO-) | tandfonline.comtandfonline.com |

| Primary Geometry | Distorted Square-Planar | tandfonline.comtandfonline.com |

| Common Axial Ligand | Water (H2O) | tandfonline.comtandfonline.com |

| Resulting Geometry | Square-Pyramidal | tandfonline.comtandfonline.com |

Table 2: Spectroscopic and Analytical Evidence

| Technique | Finding | Implication | Source |

| UV-Vis Spectroscopy | d-d transitions observed around 588 nm | Evidence of Cu-O and Cu-N bond formation and complexation. | tandfonline.com |

| EPR Spectroscopy | Anisotropic spectra with g | > g⊥ > 2.0023 | |

| IR Spectroscopy | Shifts in vibrational frequencies of amino, carboxylate, and amide groups | Confirms the involvement of these functional groups in coordination to the copper(II) ion. | tandfonline.com |

| Mass Spectrometry (ESI, FAB) | Detection of molecular ions corresponding to the [Cu(II)(Gly-Ser-H)H2O] complex | Confirms the stoichiometry and formation of the complex in both solution and solid state. | tandfonline.com |

| Thermogravimetric Analysis (TGA) | Water loss at specific temperatures | Indicates the presence of coordinated water molecules as axial ligands. | tandfonline.com |

Distorted Square-Planar Geometries

Isomeric Forms and Solution Speciation

The coordination of copper(II) with amino acids and peptides can lead to the formation of geometric isomers, typically cis and trans forms. uwimona.edu.jmwikipedia.org In the case of this compound, an isomeric equilibrium has been demonstrated for the bis-complex, [Cu(L)(LH-1)]⁻. This equilibrium involves two isomers that differ in the coordination of the second ligand ('L'). Specifically, the variation lies in whether the peptide oxygen or the amino nitrogen of the second glycyl-L-serine molecule occupies the fourth equatorial position in the coordination sphere, with the other donor atom coordinating axially. researchgate.net

In aqueous solutions, the speciation of this compound complexes is a dynamic process. At acidic pH, a complex denoted as [CuLH]²⁺ has been identified. researchgate.net As the pH increases, a variety of species can coexist. Studies on similar dipeptide systems reveal that multiple species are present in solution across a pH range of 3.5 to 10.6. nih.gov The specific distribution of these species is a critical aspect of the solution chemistry of this system.

Influence of pH on Coordination Environment and Species Distribution

The pH of the aqueous solution plays a pivotal role in determining the coordination environment around the copper(II) ion and the distribution of the various complex species. nih.govcu.edu.egmdpi.commdpi.com This is primarily due to the protonation state of the donor groups on the glycyl-L-serine ligand, which include the amino group, the carboxyl group, and the peptide bond. uwimona.edu.jm

At a low pH, the amino group is protonated, and for the complex to form, the copper(II) ion must displace a proton. uwimona.edu.jm As the pH increases, deprotonation of the donor groups occurs, facilitating their coordination to the metal ion.

With glycyl-L-serine, the coordination behavior up to pH 11.5 is similar to that of simple dipeptides. researchgate.net The dipeptide acts as a tridentate ligand, coordinating to the copper(II) ion through the amino group (NH₂), the deprotonated amide nitrogen (N⁻), and an oxygen atom from the carboxylate group (COO⁻). tandfonline.comtandfonline.comdeepdyve.com This coordination typically results in the formation of five-membered chelate rings. tandfonline.comtandfonline.com The fourth coordination site in the square-planar geometry around the Cu²⁺ ion is often occupied by a water molecule. tandfonline.comtandfonline.com

Above pH 11.5, the side-chain hydroxyl group of the serine residue can become involved in coordination. researchgate.net This occurs after deprotonation of the hydroxyl group, which then substitutes the carboxylate oxygen in an equatorial position, leading to the formation of the [CuLH₋₂(OH)]²⁻ complex. researchgate.net

The distribution of different complex species as a function of pH can be summarized as follows:

Acidic pH: Formation of the [CuLH]²⁺ species. researchgate.net

Neutral to Mildly Alkaline pH (up to pH 8): Glycyl-L-serine forms the same species as simple dipeptides. researchgate.netresearchgate.net This includes the formation of the [Cu(L)(H₂O)] complex where the dipeptide is tridentate. tandfonline.comtandfonline.com An isomeric equilibrium exists for the bis-complex [Cu(L)(LH-1)]⁻. researchgate.net

Alkaline pH (above 11.5): Deprotonation and coordination of the side-chain hydroxyl group, leading to the [CuLH₋₂(OH)]²⁻ species. researchgate.net

The stability of the formed complexes is also influenced by pH. Potentiometric titrations are commonly used to determine the stability constants of the various species formed in solution. rsc.orgasianpubs.org These studies confirm the formation of different protonated and deprotonated complex species across a wide pH range.

The following table summarizes the key species and coordination changes of the this compound complex at different pH ranges.

| pH Range | Predominant Species | Key Coordination Features |

| Acidic | [CuLH]²⁺ | Coordination involving the amino and carboxyl groups. researchgate.net |

| Neutral to Mildly Alkaline | [Cu(L)(H₂O)], [Cu(L)(LH-1)]⁻ | Tridentate coordination via NH₂, deprotonated N⁻(amide), and COO⁻. researchgate.nettandfonline.comtandfonline.com Formation of isomeric bis-complexes. researchgate.net |

| Alkaline (> 11.5) | [CuLH₋₂(OH)]²⁻ | Deprotonation and coordination of the serine side-chain hydroxyl group. researchgate.net |

This pH-dependent behavior underscores the versatility of glycyl-L-serine as a ligand and highlights the intricate equilibria governing the formation of its copper(II) complexes in aqueous solutions.

Thermodynamic and Kinetic Investigations of Copper Ii Glycyl L Serine Complex Formation

Determination of Stability Constants (Formation Constants)

The stability of the copper(II)-glycyl-L-serine complex is characterized by its formation constants (or stability constants), which quantify the equilibrium of the complexation reaction. These constants are crucial for understanding the concentration of different complex species in solution under various pH conditions.

Potentiometric titration is a primary technique used to determine the stability constants of metal-peptide complexes. This method involves monitoring the pH of a solution containing the metal ion and the ligand (glycyl-L-serine) as a standard solution of a strong base is added. By analyzing the resulting titration curves, researchers can identify the stoichiometry of the complexes formed and calculate their stability constants.

A study on the binary complexes of copper(II) with dipeptides containing functional side chains, including glycyl-L-serine (GlySer), utilized pH-titrimetry to determine the stability constants for the various species formed in solution. rsc.org The general equilibrium for the formation of a complex can be represented as:

p Cu²⁺ + q H⁺ + r L⁻ ⇌ [CuₚHₙLᵣ]

where L⁻ is the fully deprotonated glycyl-L-serine ligand. The stability constant, βₚₙᵣ, is the equilibrium constant for this reaction. For the Cu(II)-GlySer system, several complex species have been identified, reflecting the protonation state of the ligand and the coordination of different donor groups (amino, peptide, and carboxylate). The stability constants for the main binary complexes of Cu(II) with glycyl-L-serine, determined at 25 °C and an ionic strength of 0.2 mol/dm³ (KCl), are presented in the table below. rsc.org

Table 1: Stability Constants (log β) for this compound Complexes

| Species | Stoichiometry (p,q,r) | log β |

|---|---|---|

| [CuHL]²⁺ | 1, 1, 1 | 11.23 (± 0.04) |

| [CuL]⁺ | 1, 0, 1 | 5.48 (± 0.03) |

| [CuLH₋₁] | 1, -1, 1 | 1.34 (± 0.03) |

Data sourced from a potentiometric study on copper(II) binary complexes of dipeptides. rsc.org

The [CuL]⁺ species represents the complex where the dipeptide acts as a bidentate ligand, coordinating through the N-terminal amino group and the adjacent peptide carbonyl oxygen. The [CuLH₋₁] species indicates the deprotonation of the peptide amide nitrogen, which then coordinates to the copper(II) ion, leading to a more stable, tridentate chelation involving the amino nitrogen, the deprotonated peptide nitrogen, and the carboxylate oxygen. rsc.org

Spectrophotometric methods, particularly Electron Spin Resonance (ESR) spectroscopy, serve as powerful tools to refine stability constants and elucidate the coordination modes of paramagnetic metal complexes like those of copper(II). ESR spectroscopy is sensitive to the local environment of the Cu(II) ion, and the analysis of the spectra can distinguish between different complex species in solution.

An ESR study of the copper(II)–glycyl-L-serine system involved the simultaneous analysis of multiple isotropic spectra recorded at various pH values and ligand-to-metal concentration ratios. researchgate.net This approach allows for the determination of formation constants and provides detailed information on the coordination geometry of each species. The study confirmed the formation of the same types of complexes as identified by potentiometry for simple dipeptides, at least below pH 11.5. researchgate.net The combination of potentiometric and spectroscopic data provides a more complete and reliable model of the complexation equilibria. researchgate.net

pH-Potentiometric Methods

Enthalpy and Entropy Changes of Complexation

The thermodynamic profile of complex formation is not fully described by the stability constant (related to Gibbs free energy, ΔG) alone. The enthalpy (ΔH) and entropy (ΔS) changes associated with the reaction provide deeper insight into the nature of the bonding and the forces driving the complexation.

Direct calorimetry, specifically isothermal titration calorimetry (ITC), is a technique used to measure the heat released or absorbed during a binding interaction. This allows for the direct determination of the enthalpy change (ΔH) of complexation.

For the this compound system, calorimetric measurements have been performed to determine the enthalpy changes for the formation of the various complex species. rsc.org These thermodynamic parameters are essential for understanding the driving forces behind complex formation. For instance, a negative ΔH value indicates an exothermic reaction, typically associated with the formation of strong coordinate bonds. The entropy change (ΔS), which can be calculated from the Gibbs-Helmholtz equation (ΔG = ΔH - TΔS), provides information about the change in disorder of the system, including changes in solvation and conformational freedom of the ligand upon binding. cnr.itu-szeged.hu

The thermodynamic parameters for the formation of the deprotonated [CuLH₋₁] complex are particularly insightful. rsc.org The values for the protonation of the ligand and the complexation with copper(II) are summarized in the table below.

Table 2: Thermodynamic Parameters for this compound Complexation at 25 °C

| Reaction | log K | ΔG° (kJ/mol) | ΔH° (kJ/mol) | TΔS° (kJ/mol) |

|---|---|---|---|---|

| Protonation Equilibria | ||||

| H⁺ + L⁻ ⇌ HL | 8.16 | -46.57 | -30.8 (± 0.2) | 15.8 |

| 2H⁺ + L⁻ ⇌ H₂L⁺ | 11.23 | -64.09 | -41.3 (± 0.3) | 22.8 |

| Complexation Equilibria | ||||

| Cu²⁺ + L⁻ ⇌ [CuL]⁺ | 5.48 | -31.28 | -20.6 (± 0.4) | 10.7 |

| Cu²⁺ + H⁻¹ + L⁻ ⇌ [CuLH₋₁] | 1.34 | -7.65 | -47.0 (± 0.5) | -39.4 |

Data sourced from a calorimetric and pH-titrimetric study. rsc.org

The thermodynamic parameters ΔH° and ΔS° can also be determined by studying the effect of temperature on the stability constants. By measuring log K at different temperatures, the enthalpy change can be calculated using the van't Hoff equation:

d(ln K)/d(1/T) = -ΔH°/R

where R is the gas constant and T is the absolute temperature. A plot of ln K versus 1/T yields a straight line with a slope of -ΔH°/R. Once ΔH° and ΔG° (from the stability constant at a given temperature) are known, ΔS° can be calculated. rsc.org This method provides a valuable alternative to direct calorimetry. For copper(II) amino acid complexes, such studies have shown that the formation of complexes is generally enthalpy-driven. cdnsciencepub.com

Calorimetric Approaches

Ligand Exchange Dynamics and Kinetics

The lability of a complex refers to the rate at which its ligands are exchanged with other ligands present in the solution. Copper(II) complexes are generally considered labile, meaning they undergo rapid ligand exchange reactions. nih.gov The rate of these exchanges is influenced by several factors, including the nature of the entering and leaving ligands and the steric properties of the complex.

For copper(II)-dipeptide complexes, the rate of ligand exchange is affected by the size of the side chains on the dipeptide. rsc.org Increasing the steric bulk of the side-chain substituents generally leads to a lower ligand-exchange rate. rsc.org The glycyl-L-serine complex, with a hydroxymethyl side chain on the serine residue, would be expected to exhibit ligand exchange kinetics that are influenced by the size and potential hydrogen-bonding capability of this group.

Kinetic studies on the displacement of peptide ligands from copper(II) complexes often reveal multi-step mechanisms. nih.govacs.org These can involve the formation of intermediate ternary complexes, where the incoming ligand first binds to an available coordination site before the original ligand is fully displaced. The deprotonated peptide group in complexes like [Cu(GlySer)H₋₁] is known to have a significant trans effect, labilizing the ligand in the position trans to it and thus influencing the pathway and rate of substitution. rsc.org

Redox Properties and Electrochemistry

The electrochemical behavior of the this compound complex is centered around the redox activity of the copper ion, which can cycle between different oxidation states, primarily Cu(II) and Cu(I). This property is fundamental to the complex's potential roles in biological and catalytic processes.

Cyclic Voltammetry for Copper Redox States

Cyclic voltammetry (CV) is a powerful electrochemical technique used to probe the redox properties of metal complexes. ajrconline.org In a typical CV experiment involving a copper(II) complex, the potential is swept to more negative values, leading to the reduction of Cu(II) to Cu(I) and subsequently to Cu(0). eurjchem.combanglajol.info Reversing the potential scan then induces the oxidation of the reduced species back to their higher oxidation states. eurjchem.combanglajol.info

The resulting voltammogram provides key information about the redox processes. The peak potentials (anodic, Epa, and cathodic, Epc) and peak currents (ipa and ipc) are characteristic of the specific redox couple and the kinetics of the electron transfer. For a reversible one-electron process, the separation between the anodic and cathodic peak potentials (ΔEp) is theoretically 59 mV, and the ratio of the peak currents (ipa/ipc) is close to unity.

The shape of the cyclic voltammogram and the peak separation can also indicate the kinetics of the electron transfer and any coupled chemical reactions. A quasi-reversible process, often observed for copper-peptide complexes, is indicated by a larger peak separation (ΔEp > 59 mV), suggesting a slower rate of electron transfer, which may be due to structural rearrangements of the complex upon change in the copper oxidation state. eurjchem.comcmu.edu

Investigation of Copper(II)/Copper(I) Cycling in Complexes

The ability of the copper ion in the glycyl-L-serine complex to cycle between the Cu(II) and Cu(I) states is a critical aspect of its electrochemical profile and potential functionality. This redox cycling can be influenced by the surrounding environment, including pH and the presence of other molecules.

The Cu(II)/Cu(I) redox potential is a key parameter that quantifies the ease of this transition. This potential is highly sensitive to the coordination sphere of the copper ion. Changes in the ligand structure, such as the introduction of different functional groups, can tune this potential. nih.gov For instance, the presence of electron-donating or -withdrawing groups on the ligand can alter the electron density at the copper center, thereby affecting the stability of the different oxidation states.

The investigation of Cu(II)/Cu(I) cycling often involves studying the complex's interaction with reducing or oxidizing agents. The kinetics of these reactions provide insight into the accessibility of the copper center and the facility of the electron transfer process. The redox activity of copper complexes is a cornerstone of their catalytic activity in various reactions, including atom transfer radical polymerization (ATRP) and oxidation reactions. cmu.edu

Furthermore, in biological contexts, the Cu(II)/Cu(I) redox potential is crucial. Endogenous peptides and proteins that bind copper can modulate its redox activity, preventing unwanted side reactions such as the generation of reactive oxygen species (ROS). nih.gov The glycyl-L-serine ligand, by forming a stable complex with copper, can influence its redox behavior, potentially mitigating its toxicity while maintaining its biological availability. nih.gov The study of Cu(II)/Cu(I) cycling in the this compound complex is therefore essential for understanding its potential as a therapeutic agent or as a model for copper-binding sites in metalloproteins.

Computational Chemistry Approaches in Studying Copper Ii Glycyl L Serine Interactions

Density Functional Theory (DFT) Calculations for Geometry Optimization and Electronic Structure

Density Functional Theory (DFT) is a cornerstone of computational chemistry for studying metal complexes due to its balance of accuracy and computational cost. It is extensively used to determine the most stable three-dimensional arrangement of atoms (geometry optimization) and to understand the distribution of electrons within the Copper(II)-glycyl-L-serine complex.

Detailed research findings indicate that the geometry optimization of copper(II)-peptide complexes is highly dependent on the chosen functional and basis set. rsc.org The hybrid functional B3LYP is commonly employed, often in conjunction with basis sets like 6-311++G(d,p) or a triple-zeta valence plus polarization (TZVPP) basis. ctu.edu.vnresearchgate.net For metal ions like copper, effective core potentials are sometimes used to simplify calculations. rsc.org Studies on similar bis(amino acidato)copper(II) compounds reveal a high degree of conformational flexibility, allowing for various bidentate and tridentate chelation modes. srce.hr

DFT calculations have successfully identified different stable isomers, such as cis and trans configurations. For instance, in a related bis-(glycinato)-Cu(II) complex, DFT calculations showed that the trans isomer is more stable than the cis isomer in the gas phase, but this energy difference is reduced in a dielectric medium simulating water. rsc.org This highlights the importance of including solvent effects in the calculations, often through models like the Polarizable Continuum Model (PCM). ctu.edu.vnresearchgate.net

The electronic structure analysis derived from DFT provides insights into the nature of the bonding between the copper(II) ion and the glycyl-L-serine ligand. It helps in understanding charge distribution, molecular orbitals, and the electrostatic interactions, such as hydrogen bonds, which significantly contribute to the stability of the complex. ctu.edu.vn The calculations can quantify the interaction energies between the copper ion and the coordinating atoms of the peptide, which typically include the N-terminal amino nitrogen, the deprotonated amide nitrogen, and a carboxylate oxygen. ctu.edu.vnresearchgate.net

Table 1: Typical Parameters for DFT Calculations of Copper(II)-Peptide Complexes

| Parameter | Specification | Purpose | Reference |

|---|---|---|---|

| Method | Density Functional Theory (DFT) | To calculate the electronic structure of the molecule. | ctu.edu.vn |

| Functional | B3LYP | A hybrid functional that combines Hartree-Fock exchange with DFT exchange-correlation. Commonly used for its accuracy with organic and metal-containing systems. | rsc.orgctu.edu.vn |

| Basis Set | 6-311++G(d,p) / TZVPP | Describes the atomic orbitals used in the calculation. These are flexible basis sets suitable for capturing the electronic details of metal complexes. | ctu.edu.vnresearchgate.net |

| Solvation Model | IEF-PCM / C-PCM | (Integral Equation Formalism / Conductor-like) Polarizable Continuum Model to simulate the effects of a solvent (e.g., water) on the complex. | ctu.edu.vnresearchgate.net |

| Task | Geometry Optimization | To find the lowest energy (most stable) molecular structure. | rsc.org |

Molecular Dynamics (MD) Simulations for Solvation Effects and Conformational Dynamics

Molecular Dynamics (MD) simulations are a computational method used to study the physical movements of atoms and molecules over time. For the this compound system, MD simulations provide critical insights into how the complex behaves in a biological environment, particularly regarding its interaction with solvent molecules (solvation) and its inherent flexibility (conformational dynamics).

In a typical MD simulation, the system (the copper complex surrounded by water molecules) is governed by a classical potential known as a force field (e.g., parm99SB). acs.orgacs.org The simulation generates a trajectory by integrating Newton's laws of motion, showing how the positions and velocities of particles evolve. acs.org This allows researchers to observe dynamic processes that are often inaccessible to static computational methods.

MD simulations reveal that the conformational preferences of peptides can be highly sensitive to the solvent environment. nih.gov A peptide may adopt different dominant conformations in water compared to a nonpolar medium. nih.gov For the this compound complex, simulations can track the flexibility of the peptide backbone and side chains, the stability of the copper-ligand coordination bonds, and the exchange of solvent molecules in the copper's coordination sphere. acs.orguab.cat This is particularly important as the lability of a coordination site can determine its reactivity with other biological molecules. uab.cat

Analysis of MD trajectories can include monitoring root-mean-square deviation (RMSD) to assess structural stability, calculating radial distribution functions to understand the solvation shell structure around the metal ion, and performing cluster analysis to identify the most populated conformations. acs.orgacs.org These simulations have shown that both apo (unbound) and holo (metal-bound) forms of copper-binding peptides exhibit distinct conformational flexibilities, which is crucial for their biological function. acs.org

Table 2: Key Aspects of MD Simulations for Copper(II)-Peptide Systems

| Aspect Studied | Description | Significance | Reference |

|---|---|---|---|

| Conformational Sampling | Explores the range of possible shapes (conformations) the complex can adopt at a given temperature. | Reveals the flexibility of the peptide and identifies dominant structures in solution. | acs.orgnih.gov |

| Solvation Shell Dynamics | Investigates the structure and exchange of water molecules in the immediate vicinity of the copper ion and the peptide. | Helps understand the complex's interaction with its aqueous environment and its solubility. | acs.org |

| Hydrogen Bonding | Tracks the formation and breaking of hydrogen bonds, both intramolecularly and with solvent molecules. | Crucial for understanding the stability of specific conformations and the overall complex. | nih.gov |

| Structural Stability | Assesses the integrity of the coordination bonds between the copper ion and the peptide ligand over time. | Determines the kinetic stability of the complex under physiological conditions. | acs.org |

Time-Dependent DFT (TD-DFT) for Correlating with Spectroscopic Data

Time-Dependent Density Functional Theory (TD-DFT) is a powerful extension of DFT used to calculate the excited-state properties of molecules. Its primary application in the study of this compound is to predict electronic absorption spectra (like UV-Vis spectra) and correlate these theoretical predictions with experimental spectroscopic measurements.

The color and spectroscopic features of copper(II) complexes arise from electronic transitions, specifically the excitation of electrons between d-orbitals (d-d transitions) and from the ligand to the metal (ligand-to-metal charge transfer, LMCT bands). The energies of these transitions are determined by the ligand field splitting of the copper d-orbitals, which is a direct consequence of the coordination geometry. nih.gov

By applying TD-DFT, researchers can calculate the vertical excitation energies and oscillator strengths, which correspond to the peak positions and intensities in an experimental UV-Vis spectrum. This correlation serves two main purposes: it helps to validate the accuracy of the computationally determined ground-state geometry, and it allows for the confident assignment of specific spectral features to particular electronic transitions.

For instance, stopped-flow kinetic studies on copper-peptide systems use diode array spectral detection to identify reaction intermediates based on their unique absorption spectra. nih.gov TD-DFT calculations can be instrumental in assigning the structures of these transient species, which may have lifetimes of only milliseconds. nih.gov By matching the calculated spectrum of a proposed intermediate structure with the experimentally observed one, its identity and coordination mode can be confirmed. This synergy between TD-DFT and spectroscopy is vital for mapping out reaction mechanisms and understanding the dynamic behavior of copper complexes in solution.

In Silico Modeling of Metal-Ligand Binding Affinities

In silico modeling provides a quantitative measure of the strength of the interaction between a metal ion and a ligand, known as binding affinity. For this compound, these methods are used to predict how strongly the copper ion will bind to the peptide and to compare its affinity with that of other potential biological ligands.

One common approach involves using DFT to calculate the interaction energy between the metal ion and the ligand. researchgate.net This is typically done by computing the energies of the optimized complex, the free metal ion, and the free ligand, and then determining the energy difference. These calculations can be performed for different potential donor groups within the peptide (e.g., amino nitrogen, carbonyl oxygen, side-chain hydroxyl group) to predict the most favorable binding site. researchgate.net

Another powerful technique is molecular docking, which is often used to predict the binding mode and affinity of a small molecule (like a copper complex) to a large biomolecule, such as a protein. researchgate.net In a study involving a Cu(II)-dipeptide complex, molecular docking was used to calculate the binding energy with a bacterial protein, with a lower binding energy indicating a more favorable interaction. researchgate.net

These computational predictions of binding affinity are crucial for several reasons. They help to understand the selectivity of a peptide for a particular metal ion. researchgate.net They can also explain the distribution of copper ions among various low-molecular-weight compounds in biological fluids like blood plasma. srce.hr For example, computational predictions of Cu(II) binding affinities for various amino acids were found to support their observed abundance in human plasma. srce.hr

Table 3: Example of Calculated Binding Affinities for Metal-Ligand Interactions

| System | Method | Calculated Binding Energy (kcal/mol) | Finding | Reference |

|---|---|---|---|---|

| Cu(II)-chelate with bacterial protein | Molecular Docking | -6.16 | Indicates significant and beneficial interactions with the protein's active site. | researchgate.net |

| Cu(II) with various amino acid side chains | DFT (B3LYP) | Varies (e.g., ~ -60 for an indole (B1671886) N-donor) | Provides a quantitative ranking of binding selectivity for different functional groups. | researchgate.net |

Prediction of Coordination Geometries and Isomers

Computational methods are exceptionally well-suited for predicting the preferred coordination geometry of the this compound complex and identifying its possible isomers. The d⁹ electronic configuration of Cu(II) makes it subject to Jahn-Teller distortion, leading to a variety of possible coordination environments, most commonly square-pyramidal or trigonal-bipyramidal for five-coordinate complexes and tetragonally distorted octahedral for six-coordinate complexes. nih.govrsc.org

DFT calculations are the primary tool for exploring these possibilities. By starting with different initial arrangements of the glycyl-L-serine ligand around the copper(II) ion, geometry optimization calculations can be performed to find all stable local minima on the potential energy surface. rsc.org Each minimum corresponds to a stable isomer or conformer. The relative energies of these optimized structures can then be compared to predict which geometry is most favorable.

Studies on related copper(II)-amino acid complexes have shown that DFT can successfully predict the existence of distinct isomers, such as cis and trans forms, and quantify their relative stabilities. rsc.org These calculations reveal that the coordination is highly flexible, with possibilities for both bidentate and tridentate binding of the amino acid ligands. srce.hr The serine side-chain hydroxyl group adds another potential coordination site to be considered.

Furthermore, computational studies can investigate the dynamic interconversion between different geometries. For some copper(II) complexes, an equilibrium between square-pyramidal and trigonal-bipyramidal structures has been observed, and computational models help to understand the factors driving this dynamic behavior. rsc.org This predictive power is essential for interpreting experimental data from techniques like EPR spectroscopy and X-ray crystallography and for building a complete picture of the structural landscape of the this compound complex in solution. rsc.orgrsc.org

Table 4: Common Coordination Geometries for Cu(II) Complexes

| Coordination Geometry | Typical Donor Atoms | Description | Relevance | Reference |

|---|---|---|---|---|

| Square Pyramidal | 4 in-plane, 1 axial | A common, often distorted, geometry for five-coordinate Cu(II). | A likely geometry for Cu(II)-glycyl-L-serine, involving N and O donors. | nih.govrsc.org |

| Trigonal Bipyramidal | 3 equatorial, 2 axial | An alternative five-coordinate geometry; can be in equilibrium with the square-pyramidal form. | Represents a potential stable or transient structure for the complex. | nih.govrsc.org |

| Distorted Octahedral | 4 in-plane, 2 axial | Typical for six-coordinate complexes, often showing Jahn-Teller distortion with elongated axial bonds. | Possible if water molecules or other ligands occupy additional coordination sites. | nih.gov |

| Square Planar | 4 in-plane | Can occur if axial interactions are very weak or absent. | A fundamental coordination mode for Cu(II) with peptides, often involving N-terminal and amide donors. | researchgate.net |

Bioinorganic Modeling and Mechanistic Insights from Copper Ii Glycyl L Serine Studies

Copper(II)-Glycyl-L-Serine as a Model for Metal-Peptide Interactions in Biological Systems

The this compound complex is a quintessential model for examining the fundamental coordination chemistry between copper ions and peptides. In this complex, the dipeptide glycyl-L-serine acts as a tridentate ligand, meaning it binds to the central copper(II) ion at three points. This coordination involves the terminal amino group (-NH2), the deprotonated amide nitrogen from the peptide bond, and a carboxylate oxygen atom (-COO-). tandfonline.com This binding arrangement results in the formation of stable five-membered chelate rings, a common and stabilizing structural motif in metalloproteins. tandfonline.com

Spectroscopic and structural analyses, including linear dichroic IR-spectroscopy and mass spectrometry, have confirmed this coordination mode both in the solid state and in solution. tandfonline.com The typical geometry for the [Cu(Gly-Ser)H₂O] complex is square-planar, with the fourth coordination site on the copper ion being occupied by a water molecule. tandfonline.com

The presence of the hydroxyl (-OH) group on the serine side chain introduces an additional potential coordination site. Studies on similar dipeptides show that while the side-chain donor group is not typically involved in the primary coordination at physiological pH, it can become involved under more basic conditions (above pH 11.5), where it may deprotonate and substitute another donor atom in the coordination sphere. This highlights how subtle changes in the local environment can influence metal-ligand interactions, a key feature of many biological systems.

Investigation of this compound in Biological Processes

While direct studies on the biological transport and metabolism of the this compound complex are specific, research on closely related copper-amino acid complexes provides significant mechanistic perspectives.

Role in Copper Transport Mechanisms (Theoretical and In Vitro Models)

Copper is an essential yet potentially toxic element, necessitating tightly regulated transport mechanisms. Cellular uptake of copper is primarily mediated by transporters like copper transporter 1 (CTR1), which transports the reduced form of copper, Cu(I). frontiersin.org Copper is delivered to these transporters by various carriers, including albumin and small peptides in the bloodstream. frontiersin.org

In vitro models using intestinal Caco-2 cells have shed light on how simple copper-amino acid complexes might participate in this process. Studies on the related complex, bis(L-serinato)copper(II) ([Cu(Ser)₂]), have shown that such complexes can influence the expression of major copper transport proteins. richardbeliveau.org This suggests that small, low-molecular-weight copper complexes could play a role in modulating the cellular machinery responsible for copper uptake. It is hypothesized that copper(II)-L-amino acid complexes may utilize existing peptide or amino acid transport pathways to be absorbed, potentially offering an alternative route to the primary CTR1 pathway. richardbeliveau.org The general mechanism of cellular copper transport involves a complex interplay of transporters and chaperones, as detailed in the table below.

| Protein | Function | Location |

|---|---|---|

| CTR1 (SLC31A1) | High-affinity copper uptake transporter (transports Cu(I)) | Plasma membrane |

| ATP7A | Copper-transporting P-type ATPase; effluxes copper from cells and delivers it to cuproenzymes in the secretory pathway | Trans-Golgi Network, Plasma membrane |

| ATP7B | Copper-transporting P-type ATPase; primarily in the liver for copper efflux into bile and loading onto ceruloplasmin | Trans-Golgi Network |

| CCS | Copper chaperone for superoxide (B77818) dismutase 1 (SOD1); delivers Cu(I) to SOD1 | Cytosol, Mitochondrial intermembrane space |

| ATOX1 | Copper chaperone; delivers Cu(I) to ATP7A and ATP7B in the secretory pathway | Cytosol |

| DMT1 | Divalent metal transporter 1; suggested to play a role in Cu(II) transport under certain conditions | Plasma membrane, Endosomes |

Studies on Copper Metabolism Pathways (Mechanistic In Vitro Perspectives)

Once inside the cell, copper is managed by a network of chaperones and storage proteins to prevent toxicity and ensure delivery to essential enzymes. Metallothioneins are key proteins in this process, binding excess copper and participating in detoxification.

Mechanistic insights from in vitro studies with [Cu(Ser)₂] on Caco-2 cells demonstrate a direct impact on copper metabolism pathways. Treatment with this complex led to a significant transcriptional downregulation of the copper transporters CTR1, DMT1, ATP7A, and ATP7B. richardbeliveau.org Concurrently, it caused an upregulation of metallothionein (B12644479) gene expression. richardbeliveau.org This response indicates that when copper is introduced via a serine complex, the cell adapts by reducing its copper import/export machinery and increasing its capacity for intracellular copper sequestration. richardbeliveau.org This finding strongly suggests that small peptide complexes like this compound, upon entering a cell, would trigger similar homeostatic responses to manage intracellular copper levels. Furthermore, these studies observed an increase in the activity of cytochrome c oxidase, a critical mitochondrial cuproenzyme, indicating that copper from the serine complex is bioavailable and can be incorporated into functional metalloenzymes. richardbeliveau.org

Interaction with Biomolecules (excluding therapeutic effects)

The reactivity of the this compound complex is not limited to its own structure but extends to its interactions with other biological molecules, which can lead to ligand exchange reactions or the generation of reactive chemical species.

Ligand Binding Competition Studies with Amino Acids and Other Biological Ligands

In the complex environment of biological fluids, copper ions are subject to competitive binding by a multitude of potential ligands, including amino acids, peptides, and large proteins like albumin. nih.gov Ternary complexes, where the copper ion is bound simultaneously to two different ligands (e.g., glycyl-L-serine and another amino acid), are often formed. cu.edu.eg

Kinetic studies have shown that the formation of such ternary complexes involving amino acids can be crucial for the exchange and transfer of copper(II) between different carriers, such as from albumin to a smaller peptide. cu.edu.eg The stability of these mixed-ligand complexes is influenced by factors like the nature of the amino acid side chains and steric effects. For instance, studies on copper(II) ternary complexes with dipeptides and various amino acids have determined their stability constants, providing a quantitative measure of these competitive interactions. The relative stability of different complexes dictates the distribution of copper among various low-molecular-weight ligands in biological fluids.

The table below presents stability constants for various ternary complexes of Copper(II) with dipeptides and other ligands, illustrating the competitive binding landscape.

| Dipeptide (A) | Ligand (B) | Complex [CuAB] | Complex [CuABH₋₁] |

|---|---|---|---|

| Glycyl-L-aspartic acid | L-α-alanine | 12.79 | 4.53 |

| Glycyl-L-aspartic acid | L-aspartic acid | 13.88 | 4.88 |

| Glycyl-L-aspartic acid | L-ornithine | 16.81 | 7.78 |

| Glycyl-L-glutamic acid | L-α-alanine | 12.71 | 4.53 |

| Glycyl-L-glutamic acid | L-aspartic acid | 13.82 | 4.91 |

| Glycyl-L-glutamic acid | L-ornithine | 16.71 | 7.76 |

Mechanisms of Reactive Oxygen Species (ROS) Generation by Copper(II) Complexes in In Vitro Systems

One of the most significant aspects of copper's biological activity is its ability to participate in redox cycling between its Cu(II) and Cu(I) oxidation states. This property allows copper complexes to catalyze the formation of reactive oxygen species (ROS), such as superoxide (O₂⁻) and the highly reactive hydroxyl radical (•OH), through Fenton-like and Haber-Weiss reactions. mdpi.comnih.gov

The general mechanism involves the reduction of the Cu(II)-peptide complex to a Cu(I) form, often facilitated by biological reductants like ascorbate (B8700270) (Vitamin C). mdpi.com The resulting Cu(I) complex can then react with molecular oxygen or hydrogen peroxide (H₂O₂) to generate ROS. mdpi.comnih.gov

Reaction Scheme for ROS Generation:

Cu(II)-Peptide + Reductant (e.g., Ascorbate) → Cu(I)-Peptide + Oxidized Reductant

Cu(I)-Peptide + O₂ → Cu(II)-Peptide + O₂⁻ (Superoxide)

2O₂⁻ + 2H⁺ → H₂O₂ + O₂ (Dismutation)

Cu(I)-Peptide + H₂O₂ → Cu(II)-Peptide + •OH + OH⁻ (Fenton-like reaction)

Studies on various copper-peptide complexes confirm that the nature of the peptide ligand is crucial in modulating this reactivity. mdpi.combiorxiv.org While direct studies on this compound are limited, research on other peptides shows that the specific amino acid residues in the coordination sphere influence the redox potential of the copper center and thus its ability to generate ROS. For example, replacing a histidine residue, a strong copper-binding site, with serine has been shown to significantly decrease the production of H₂O₂ in a model peptide from the human islet amyloid polypeptide. rsc.org This suggests that while the glycyl-L-serine ligand can form a stable complex with Cu(II), its capacity to facilitate the redox cycling necessary for robust ROS generation may be less pronounced compared to peptides containing more redox-active residues like histidine or cysteine.

Peptide Conformation Changes upon Copper(II) Binding

The binding of the copper(II) ion to the dipeptide glycyl-L-serine induces significant conformational changes in the peptide. These alterations are a direct consequence of the coordination of the metal ion to specific donor groups within the peptide, leading to the formation of a structured complex. The conformational rearrangements can be probed and characterized by various spectroscopic techniques, including circular dichroism (CD) and infrared (IR) spectroscopy, as well as by X-ray crystallography for the solid state.

The coordination of Cu(II) to glycyl-L-serine primarily involves the N-terminal amino group, the deprotonated amide nitrogen of the peptide bond, and a carboxylate oxygen atom. This tridentate chelation imposes a considerable constraint on the rotational freedom of the peptide backbone. In the solid state, X-ray diffraction studies of similar Cu(II)-dipeptide complexes have revealed a common square-pyramidal coordination geometry around the copper ion. researchgate.net In this arrangement, the peptide ligand occupies three of the equatorial positions. The fourth equatorial position is typically occupied by a carboxylate oxygen from a neighboring peptide molecule, leading to the formation of polymeric chains. researchgate.netnih.gov The fifth, axial position is often occupied by an oxygen atom from an amide group of a third dipeptide molecule. researchgate.net This coordination scheme forces the peptide backbone into a more rigid and defined conformation compared to its flexible state in the free, unbound form in solution.

In solution, the conformational changes upon Cu(II) binding are evident from spectroscopic studies. Circular dichroism (CD) spectroscopy, which is highly sensitive to changes in the chiral environment of the peptide, provides valuable insights. The d-d electronic transitions of the copper(II) ion become optically active upon complexation with the chiral peptide ligand. For instance, studies on Cu(II) complexes with L-serine have shown multiple Cotton effects in the visible region, indicating a specific and asymmetric binding environment. unl.edu The CD spectra of Cu(II)-peptide complexes are pH-dependent, reflecting the different complex species formed at various pH values.